Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (CDCl₃, 400 MHz) :
- δ 0.88 (t, 3H, J = 6.8 Hz): Terminal dodecyl CH₃.
- δ 1.26 (m, 20H): Methylene protons in dodecyl chain.
- δ 1.55 (quin, 2H, J = 6.5 Hz): CH₂ adjacent to ether oxygen.
- δ 2.05 (s, 3H): Acetate methyl group.
- δ 3.38–3.65 (m, 16H): Ethoxy and backbone CH₂ groups.
- δ 4.15 (t, 2H, J = 4.8 Hz): Ester-linked CH₂.
¹³C NMR (CDCl₃, 100 MHz) :
Mass Spectrometric Fragmentation Patterns
Key fragments in electron ionization (EI-MS) include:
- m/z 462.7 : Molecular ion peak ([M]⁺).
- m/z 331.2 : Loss of dodecyl chain (C₁₂H₂₅, 170.3 Da).
- m/z 211.1 : Cleavage at ester bond (CH₃COO- + ethoxy units).
- m/z 89.0 : Ethylene glycol dimer ([HO(CH₂CH₂O)₂H]⁺).
Fragmentation pathways prioritize ether bond cleavage over ester rupture due to lower bond dissociation energies (BDE ≈ 70 kcal/mol for C-O vs. 85 kcal/mol for C=O).
Infrared Absorption Profile Analysis
FT-IR (neat, cm⁻¹) :
- 1742 : Strong C=O stretch from ester.
- 1245, 1098 : Asymmetric and symmetric C-O stretches of ester and ether groups.
- 1115 : Ether C-O-C bending.
- 2854–2926 : Aliphatic C-H stretches (dodecyl chain).
Notably absent are O-H stretches (3200–3500 cm⁻¹), confirming complete esterification of the terminal ethanol.
Properties
CAS No. |
143152-66-3 |
|---|---|
Molecular Formula |
C24H50O8 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H46O6.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-13-24-15-17-26-19-21-28-22-20-27-18-16-25-14-12-23;1-2(3)4/h23H,2-22H2,1H3;1H3,(H,3,4) |
InChI Key |
HZMBTZDBKDJIKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCO.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol typically involves the reaction of dodecyl alcohol with ethylene oxide to form a series of ethoxylated intermediates. These intermediates are then further reacted with acetic acid to introduce the acetic acid moiety. The reaction conditions often include the use of catalysts such as potassium hydroxide and controlled temperatures to ensure the desired degree of ethoxylation.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the ethoxylation process is carefully monitored. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol group.
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
1.1. Solvent in Chemical Reactions
This compound is utilized as a solvent in various organic reactions, particularly those involving polymerization processes. Its ether functionalities enhance solubility for polar and non-polar compounds, making it suitable for reactions requiring a versatile medium.
1.2. Surfactant in Formulations
Due to its amphiphilic nature, this compound serves as an effective surfactant in formulations for detergents and emulsions. Its ability to reduce surface tension aids in the formation of stable emulsions, which is crucial in cosmetic and pharmaceutical products.
1.3. Biodegradable Materials
Research indicates that derivatives of acetic acid can be integrated into biodegradable plastics, enhancing their environmental sustainability. The incorporation of this compound into polymer matrices can improve mechanical properties while maintaining biodegradability .
2.1. Cosmetics and Personal Care
In the cosmetics industry, this compound is used in formulations for skin care products due to its moisturizing properties. Its ether groups help solubilize active ingredients, improving product efficacy.
2.2. Agricultural Chemicals
The compound is explored as a potential ingredient in agricultural formulations, particularly as a surfactant for herbicides and pesticides. Its ability to enhance the spreading and adherence of active ingredients on plant surfaces can improve the effectiveness of these chemicals .
2.3. Food Industry
As a food additive, this compound can be employed as a preservative or flavor enhancer due to its acetic acid component, which has established antimicrobial properties.
3.1. Hydrodeoxygenation Studies
A study focused on the hydrodeoxygenation of acetic acid using Ni-promoted Cu-based catalysts highlighted the potential of acetic acid derivatives in catalysis . The research demonstrated that these compounds could enhance reaction rates significantly when optimized conditions are applied.
3.2. Emulsion Stability Testing
In a series of experiments assessing the stability of emulsions containing various surfactants, it was found that formulations including this acetic acid derivative exhibited superior stability compared to traditional surfactants, suggesting its potential for use in high-performance cosmetic products.
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Scientific Research | Solvent for organic reactions | Versatile solubility for diverse compounds |
| Industrial | Surfactant in detergents | Improved emulsion stability |
| Cosmetics | Moisturizing agent | Enhanced solubilization of active ingredients |
| Agriculture | Surfactant in herbicides | Increased efficacy through better adherence |
| Food Industry | Preservative | Antimicrobial properties |
Mechanism of Action
The mechanism of action of acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol involves its ability to interact with lipid bilayers and proteins. The compound integrates into lipid bilayers, disrupting hydrophobic interactions and allowing for the solubilization of proteins while preserving their native structures and functions. This property makes it valuable in various biochemical and pharmaceutical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related ethoxylated alcohols and surfactants, focusing on alkyl chain length, ethoxy units, molecular weight, and applications.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights:
Alkyl Chain Length :
- The target compound’s C12 chain provides strong hydrophobic interactions, making it suitable for stabilizing oil-in-water emulsions. In contrast, the C8 ethylhexyl derivative (CAS 1559-37-1) is less hydrophobic, favoring solvent applications .
- The C13 analog (CAS 14663-73-1) has higher hydrophobicity, ideal for harsh cleaning applications but lower water solubility .
Ethoxy Units: Increasing ethoxy units enhance hydrophilicity. The target compound’s four ethoxy groups improve water solubility compared to C12E2 (two ethoxy units), which is more lipophilic and used in low-foam formulations . Smaller analogs like 2-(2-methoxyethoxy)ethanol (two ethoxy units) lack alkyl chains, acting primarily as polar solvents .
Molecular Weight and Applications :
- Higher molecular weight (e.g., ~444.6 g/mol for the target) correlates with increased viscosity and stability in emulsions. Lower-weight compounds (e.g., 262.39 g/mol for the C8 derivative) are volatile and suited for coatings .
Research Findings:
- Biochemical Interactions: Ethoxylated alcohols like the target compound exhibit reduced cytotoxicity compared to shorter-chain glycol ethers (e.g., 2-(2-methoxyethoxy)ethanol), which are regulated due to reproductive toxicity .
- Surface Activity : The C12E4 structure achieves a balance between hydrophilic and lipophilic properties, with a critical micelle concentration (CMC) estimated to be lower than C12E2 but higher than C13E2 analogs .
- Regulatory Status : Glycol ethers with ≥4 ethoxy units (e.g., the target compound) are generally classified as less hazardous under REACH, unlike smaller analogs flagged for stricter handling .
Biological Activity
Chemical Overview
The compound in focus, Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol], is a complex ether alcohol with the molecular formula and a molecular weight of approximately 370.4358 g/mol. It is also known by various names, including Octaethylene glycol and PE8. The compound features multiple ethylene glycol units, which contribute to its solubility and biological activity.
The biological activity of this compound can be attributed to its ability to interact with biological membranes due to its amphiphilic nature. The long hydrophobic dodecyl chain facilitates membrane penetration, while the hydrophilic ethylene glycol units enhance solubility in aqueous environments.
Key Biological Activities:
-
Antimicrobial Properties:
- The compound exhibits significant antimicrobial activity against various bacterial strains, likely due to its membrane-disrupting capabilities.
-
Cell Membrane Interaction:
- Studies have shown that compounds with similar structures can alter membrane fluidity and permeability, potentially leading to cell lysis in microbial cells.
-
Potential Use in Drug Delivery:
- Its amphiphilic nature makes it a candidate for drug delivery systems, facilitating the encapsulation and release of therapeutic agents.
Case Studies
- Antimicrobial Efficacy:
- Cytotoxicity Assessments:
- Drug Delivery Applications:
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H34O9 |
| Molecular Weight | 370.4358 g/mol |
| CAS Registry Number | 5117-19-1 |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Cytotoxicity | Varies by concentration |
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
